4-Bromo-1-iodo-2-nitrobenzene
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Overview
Description
4-Bromo-1-iodo-2-nitrobenzene is an organic compound with the molecular formula C6H3BrINO2. It is a derivative of nitrobenzene, characterized by the presence of bromine, iodine, and nitro groups attached to a benzene ring. This compound is typically a yellow to brown solid and is used in various chemical reactions and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-1-iodo-2-nitrobenzene can be synthesized through a multi-step process involving nitration, bromination, and iodination of benzene derivatives. One common method involves the nitration of bromobenzene to form 4-bromo-1-nitrobenzene, followed by iodination to introduce the iodine atom at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale nitration and halogenation reactions. These processes are carried out under controlled conditions to ensure high yield and purity of the final product. The reactions are usually conducted in the presence of catalysts and solvents to facilitate the desired transformations .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-iodo-2-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in substitution reactions where the nitro, bromo, or iodo groups are replaced by other substituents.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Typically involves reagents like halogens (e.g., Br2, I2) and catalysts such as FeBr3 or AlCl3.
Coupling Reactions: Suzuki coupling reactions often use palladium catalysts and bases like potassium carbonate (K2CO3) in solvents such as ethanol or toluene.
Major Products Formed
Substitution Reactions: Products depend on the substituents introduced, such as halogenated or alkylated derivatives.
Reduction: The major product is 4-bromo-1-iodo-2-aminobenzene.
Coupling Reactions: Biaryl compounds are the primary products.
Scientific Research Applications
4-Bromo-1-iodo-2-nitrobenzene is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 4-Bromo-1-iodo-2-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position relative to itself . In reduction reactions, the nitro group is reduced to an amine, altering the compound’s reactivity and properties .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-iodo-1-nitrobenzene: Similar structure but different positioning of substituents.
1-Bromo-2-nitrobenzene: Lacks the iodine substituent.
1-Bromo-4-nitrobenzene: Different positioning of the nitro group.
Uniqueness
4-Bromo-1-iodo-2-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties. The presence of both bromine and iodine atoms allows for selective functionalization and diverse chemical transformations, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
4-bromo-1-iodo-2-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrINO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUAZLDTZYHVSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrINO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00549964 |
Source
|
Record name | 4-Bromo-1-iodo-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00549964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112671-42-8 |
Source
|
Record name | 4-Bromo-1-iodo-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00549964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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